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Compound of Interest

6-chloro-N-cyclohexylpyridazin-3-
Compound Name:
amine

Cat. No.: B086939

This technical guide provides a comprehensive overview of the expected spectroscopic data
for the compound 6-chloro-N-cyclohexylpyridazin-3-amine. The information is tailored for
researchers, scientists, and professionals in the field of drug development, offering a detailed
examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry
(MS) characteristics. This guide also outlines standardized experimental protocols for acquiring
such data.

Core Spectroscopic Data

The following tables summarize the anticipated quantitative data for 6-chloro-N-
cyclohexylpyridazin-3-amine based on the analysis of related pyridazine derivatives.

Table 1: Predicted *H NMR Spectroscopic Data (CDCls, 400 MHz)
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~7.20 d,J=9.0Hz 1H Pyridazine H-4
~6.80 d,J=9.0Hz 1H Pyridazine H-5
~5.00 br s 1H N-H
~3.50 m 1H Cyclohexyl C-1 H
Cyclohexyl C-
~1.00-2.00 m 10H
2,3,4,5,6 H2

Table 2: Predicted *C NMR Spectroscopic Data (CDClIsz, 100 MHz)

Chemical Shift (6) ppm

Assignment

~158 Pyridazine C-3
~150 Pyridazine C-6
~130 Pyridazine C-4
~118 Pyridazine C-5
~52 Cyclohexyl C-1
~33 Cyclohexyl C-2, C-6
~26 Cyclohexyl C-4
~25 Cyclohexyl C-3, C-5

Table 3: Predicted IR Absorption Data
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Wavenumber (cm~?) Intensity Assignment
) N-H stretch (secondary amine)
3350-3310 Medium
[1]
2930, 2855 Strong C-H stretch (cyclohexyl)
] N-H bend (secondary amine)
1650-1580 Medium
[1]
~1600 Medium C=N stretch (pyridazine ring)
~1580 Medium C=C stretch (pyridazine ring)
1250-1020 Medium C-N stretch (aliphatic amine)[1]
~830 Strong C-Cl stretch

Table 4: Predicted Mass Spectrometry Data

miz lon
225.1033 [M]* (for C11H16CIN3)
227.1004 [M+2]* (isotope peak for 37Cl)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These

protocols are generalized for pyridazine derivatives and can be adapted for 6-chloro-N-

cyclohexylpyridazin-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of

deuterated chloroform (CDCls) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard.

e Instrumentation: A 400 MHz NMR spectrometer is typically used for analysis.[2]
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» 'H NMR Acquisition:
o Pulse Program: Standard single-pulse sequence.
o Spectral Width: 0-15 ppm.
o Number of Scans: 16-64, depending on sample concentration.
o Relaxation Delay: 1-2 seconds.
e 13C NMR Acquisition:
o Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
o Spectral Width: 0-200 ppm.
o Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
o Relaxation Delay: 2-5 seconds.

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired free induction decays (FIDs). Chemical shifts are referenced to the TMS signal
at 0.00 ppm.

Infrared (IR) Spectroscopy

» Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is
commonly employed. A small amount of the solid compound is placed directly on the ATR
crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample
with dry potassium bromide and pressing it into a thin disk.[3]

e Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.[4]
e Acquisition:
o Spectral Range: 4000-400 cm~1.

o Resolution: 4 cm™1.
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o Number of Scans: 16-32.

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared
spectrum. The spectrum is typically displayed as transmittance or absorbance versus

wavenumber (cm~1).

Mass Spectrometry (MS)

Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent
such as methanol or acetonitrile.

Instrumentation: A high-resolution mass spectrometer (HRMS) equipped with an electrospray
ionization (ESI) source is commonly used.[4]

Acquisition:

o lonization Mode: Positive ion mode is typically used to generate the protonated molecule
[M+H]* or the molecular ion [M]*.

o Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular
weight (e.g., m/z 50-500).

o Resolution: Set to a high resolution to enable accurate mass measurements for molecular

formula determination.

Data Analysis: The resulting mass spectrum will show the molecular ion peak and potentially
fragment ions. The isotopic pattern for chlorine (approximately 3:1 ratio for 3°Cl:37Cl) should
be observed for chlorine-containing fragments.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a

synthesized chemical compound like 6-chloro-N-cyclohexylpyridazin-3-amine.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 6-chloro-N-cyclohexylpyridazin-
3-amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b086939#spectroscopic-data-of-6-chloro-n-
cyclohexylpyridazin-3-amine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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